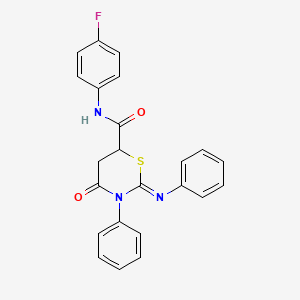
(2Z)-N-(4-fluorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-N-(4-fluorophenyl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a thiazinane ring, a fluorophenyl group, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
准备方法
合成路线及反应条件
合成(2Z)-N-(4-氟苯基)-4-氧代-3-苯基-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺通常涉及多个步骤,从易于获得的前体开始。一种常见的合成路线包括:
噻嗪烷环的形成: 该步骤涉及在酸性或碱性条件下,将合适的先驱体(例如硫代酰胺)与适当的醛或酮进行环化。
氟苯基的引入: 这可以通过亲电芳香取代反应来实现,其中使用像Selectfluor这样的试剂将氟原子引入苯环。
酰胺基的形成: 该步骤涉及在温和条件下将胺与羧酸衍生物(例如酰氯或酯)反应,形成酰胺键。
工业生产方法
该化合物的工业生产可能涉及对上述合成步骤的优化,以确保高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及将工艺扩大到满足工业需求的规模。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在噻嗪烷环上,导致形成亚砜或砜。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 芳香环可以进行各种取代反应,例如卤化或硝化,具体取决于使用的试剂和条件。
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或间氯过氧苯甲酸(m-CPBA)等试剂。
还原: 使用硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)等试剂。
取代: 在催化剂存在下,使用溴(Br2)或硝酸(HNO3)等亲电试剂。
形成的主要产物
氧化: 亚砜或砜。
还原: 醇衍生物。
取代: 卤代或硝化的芳香化合物。
科学研究应用
化学
在化学中,(2Z)-N-(4-氟苯基)-4-氧代-3-苯基-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺被用作合成更复杂分子的构建模块。其独特的结构允许探索各种化学转化,并开发新的合成方法。
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而受到研究。它与生物靶标(例如酶或受体)的相互作用特别令人关注。它可以作为开发新药的先导化合物。
医学
在医学上,该化合物的潜在治疗效果正在研究中。它可能表现出抗炎、抗菌或抗癌活性,使其成为药物开发的候选药物。
工业
在工业领域,该化合物可用于开发新材料或作为合成其他有价值化合物的中间体。
作用机制
(2Z)-N-(4-氟苯基)-4-氧代-3-苯基-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺发挥作用的机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可能会抑制或激活这些靶标,从而导致一系列生化事件,最终导致其观察到的生物学效应。
相似化合物的比较
类似化合物
- (2Z)-N-(4-氯苯基)-4-氧代-3-苯基-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺
- (2Z)-N-(4-溴苯基)-4-氧代-3-苯基-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺
- (2Z)-N-(4-甲苯基)-4-氧代-3-苯基-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺
独特性
与具有不同取代基的类似物相比,(2Z)-N-(4-氟苯基)-4-氧代-3-苯基-2-(苯亚胺基)-1,3-噻嗪烷-6-甲酰胺中氟原子的存在赋予其独特的性质,例如提高的代谢稳定性和改变的电子特性。这使其在药物化学中特别有价值,用于开发具有改善药代动力学特征的药物。
属性
分子式 |
C23H18FN3O2S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-4-oxo-3-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H18FN3O2S/c24-16-11-13-18(14-12-16)25-22(29)20-15-21(28)27(19-9-5-2-6-10-19)23(30-20)26-17-7-3-1-4-8-17/h1-14,20H,15H2,(H,25,29) |
InChI 键 |
FAYIEUBOGUIBAG-UHFFFAOYSA-N |
规范 SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11621274.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)
![2-(1-adamantyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11621301.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621307.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621312.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)
![methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)
![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621351.png)
![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)
![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![ethyl 7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11621381.png)
